molecular formula C32H44N2O5 B1336909 Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt CAS No. 204316-31-4

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt

Cat. No. B1336909
M. Wt: 536.7 g/mol
InChI Key: DSGYIRJRLJBSRN-FQKOOVENSA-N
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Description

The compound "Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt" is a derivative of amino acids used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. It is typically removed under basic conditions before the peptide is further elongated. The presence of a hydroxy group in the amino acid side chain introduces additional functionality that can be exploited in peptide design.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids can be achieved through various methods. One approach involves the condensation of Fmoc-aminoacyl pentafluorophenyl ester with other amino acid derivatives, as described in the preparation of peptide thioesters for SPPS . The use of HOOBt (3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine) in DMF (dimethylformamide) is an efficient method for promoting this condensation reaction. Additionally, Fmoc-amino acid chlorides can be converted to their corresponding N-hydroxybenzotriazole esters in situ, which are then suitable for solid-phase syntheses . This method provides an alternative when acid chlorides are not accessible due to side-chain incompatibility.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which provides steric hindrance and protects the amino group during peptide synthesis. The specific stereochemistry of the amino acid, as indicated by the (3S,4S) configuration, is crucial for the biological activity and final structure of the synthesized peptides. The hydroxy group in the side chain may participate in hydrogen bonding and can be modified for further functionalization.

Chemical Reactions Analysis

Fmoc-protected amino acids are primarily used in peptide bond formation reactions. The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for subsequent coupling reactions . The activated esters, such as those formed with HOBt, are reactive intermediates that facilitate the formation of peptide bonds with minimal racemization .

Physical and Chemical Properties Analysis

Fmoc-amino acid derivatives exhibit surfactant properties when modified with hydrophobic groups and short alkyl side chains . The critical micelle concentrations (CMCs) and the ability to form bilayer structures are important physical properties that can influence their behavior in solution. The chiroptical properties, such as optical rotation and circular dichroism, are also significant as they can provide information about the conformation and aggregation state of these compounds in solution . The acylation of hydroxy-functionalized resins with Fmoc-protected amino acids is best performed in low polarity solvents, and the use of acid fluorides can lead to rapid, racemization-free acylation, which is essential for maintaining the integrity of the synthesized peptides .

Scientific Research Applications

Synthesis and Characterization of Fmoc-amino Acid Derivatives

Fmoc-amino acids are synthesized through various methods, emphasizing purity and yield. The method involving dicyclohexylammonium–amino acid ionic adducts yields Nα-Fmoc amino acids free from oligopeptide impurities. This process highlights the role of dicyclohexylammonium salt in moderating the nucleophilicity of the amino acid's carboxylate ion, thereby preventing by-product formation (Nowshuddin et al., 2009).

Novel Applications in Material Science

Fmoc-amino acid surfactants exhibit distinct surfactant properties, forming bilayer structures and showing potential in material science. Chiroptical spectroscopic properties such as optical rotation, electronic circular dichroism, and vibrational circular dichroism have been studied, indicating potential applications in new research areas (Vijay & Polavarapu, 2012).

Bio-inspired Functional Materials

Fmoc-modified amino acids and peptides are bio-inspired building blocks instrumental in fabricating functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, showcasing potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. Challenges and strategies for further development in this field are also discussed, reflecting the ongoing research and potential of these materials (Tao et al., 2016).

Antimicrobial Properties in Supramolecular Gels

Supramolecular hydrogels based on FMOC-functionalized amino acids are recognized for their biocompatible and biodegradable properties. Studies on FMOC-Lys(FMOC)-OH, an amino-acid with weak antimicrobial properties, have investigated its incorporation into supramolecular gels and the resultant effect on antimicrobial activity. Characterization techniques like Fourier-Transform Infrared, UV-vis, fluorescence spectroscopy, and others have been employed, indicating the potential of these gels in biomedical applications (Croitoriu et al., 2021).

Solid Phase Peptide Synthesis

Fmoc amino acids play a significant role in solid-phase peptide synthesis, enhancing the methodology by various means. Advances in solid supports, linkages, side chain protecting groups, and understanding of solvation conditions have facilitated syntheses of biologically active peptides and small proteins. The versatility of Fmoc solid-phase peptide synthesis offers unique opportunities for bioorganic chemistry, reflecting its importance in the field (Fields & Noble, 2009).

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5.C12H23N/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24);11-13H,1-10H2/t12-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGYIRJRLJBSRN-FQKOOVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420699
Record name N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt

CAS RN

204316-31-4
Record name N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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